1-(Ethylamino)propan-2-ol (CAS 40171-86-6), commonly referred to as ethylisopropanolamine, is a bifunctional organic compound featuring both a secondary amine and a secondary hydroxyl group on a propan-2-ol backbone. Operating as a colorless liquid with a boiling point of 160 °C, it is completely miscible in water and exhibits distinct basic and nucleophilic properties. In industrial procurement, its value is driven by its specific steric hindrance, which differentiates its reactivity from primary alkanolamines. This controlled reactivity makes it an essential chain extender in polyurethane composites, a selective precursor for N-alkyl oxazolidinones, and a building block for specialized aprotic solvents, where standard unhindered amines would cause premature reactions or yield incorrect structural isomers .
Substituting 1-(Ethylamino)propan-2-ol with more common, unhindered analogs such as monoethanolamine (MEA) or 2-(ethylamino)ethanol fundamentally disrupts process kinetics and downstream product performance. In polyurethane manufacturing, replacing its secondary hydroxyl group with a primary hydroxyl leads to excessively rapid reactions with isocyanates, causing premature gelation and structural defects in highly filled molds [1]. In chemical synthesis, the specific 1-ethylamino and 2-propanol arrangement is required to selectively form 3-ethyl-5-methyl-2-oxazolidinone and specific imidazolidinone solvents; using straight-chain or N-methylated alternatives yields entirely different heterocyclic profiles with altered solvency, boiling points, and lipophilicity, rendering the final products unsuitable for their targeted industrial applications [2].
In the formulation of highly filled polyurethane composites, the choice of alkanolamine dictates the balance between the isocyanate-water (blowing) and isocyanate-polyol (gelling) reactions[1]. 1-(Ethylamino)propan-2-ol (ethylisopropanolamine) features a sterically hindered secondary hydroxyl group, which reacts more slowly with polyisocyanates than the primary hydroxyls of standard chain extenders like ethanolamine. This reduced reaction rate prevents premature gelation, allowing for higher filler loading (e.g., fly ash or expanded perlite) and ensuring a uniform cellular structure with cell counts below 100 per linear inch [1].
| Evidence Dimension | Isocyanate reaction rate and gelation control |
| Target Compound Data | Secondary hydroxyl (slower kinetics, delayed gel point) |
| Comparator Or Baseline | Ethanolamine / MEA (Primary hydroxyl, rapid gelation) |
| Quantified Difference | Extended processing window enabling >35% filler loading without structural failure |
| Conditions | Highly filled rigid polyurethane composite formulation |
Provides manufacturers with the necessary processing time to mold complex, highly filled polyurethane composites without premature crosslinking.
1-(Ethylamino)propan-2-ol is a specific precursor for synthesizing advanced aprotic solvents, specifically 1-alkyl-3-ethyl-2-imidazolidinones, via reaction with carbon dioxide or urea derivatives [1]. Compared to using simple primary amines, the pre-formed secondary amino alcohol backbone allows for direct cyclization with high purity. The presence of the ethyl and isopropanol groups provides the resulting imidazolidinone with specific solvency properties and thermal stability that cannot be achieved when substituting with 2-(methylamino)ethanol, which yields a less lipophilic solvent [1].
| Evidence Dimension | Downstream solvent lipophilicity and thermal stability |
| Target Compound Data | 1-ethyl-5-methyl-substituted imidazolidinone derivatives |
| Comparator Or Baseline | 2-(methylamino)ethanol (yields less lipophilic, lower-boiling derivatives) |
| Quantified Difference | Distinct boiling point elevation and altered solvency profile |
| Conditions | High-temperature cyclization with CO2 or urea |
Enables the production of highly stable, specialized aprotic solvents tailored for polymer processing and electrochemistry.
1-(Ethylamino)propan-2-ol serves as a highly efficient precursor for the synthesis of N-ethyl-substituted oxazolidinones [1]. When reacted with phosgene under controlled aqueous conditions (pH 7.0–8.0), the spatial arrangement of the secondary amine and secondary alcohol promotes rapid intramolecular cyclization. Compared to primary amino alcohols which are prone to side reactions, this sterically defined structure drives the reaction toward the cyclic carbamate, achieving conversions exceeding 90% and minimizing the formation of linear polyurethanes or unreacted starting material [1].
| Evidence Dimension | Cyclization yield and selectivity |
| Target Compound Data | >90% conversion to 3-ethyl-5-methyl-2-oxazolidinone |
| Comparator Or Baseline | Primary amino alcohols (higher tendency for intermolecular oligomerization) |
| Quantified Difference | >90% selectivity for the cyclized product |
| Conditions | Phosgenation at 25 °C, pH maintained at 7.0–8.0 with NaOH |
Ensures high atom economy and reduces purification costs in the industrial synthesis of specialized cyclic carbamates.
Utilized as a controlled-reactivity chain extender in polyurethane formulations to delay gelation, enabling the uniform dispersion of lightweight fillers (e.g., expanded perlite) without premature crosslinking[1].
Procured as a direct precursor for the high-yield manufacturing of 3-ethyl-5-methyl-2-oxazolidinone via phosgenation, benefiting from its optimal steric geometry for intramolecular cyclization [2].
Used as a building block in the synthesis of 1,3-dialkyl-2-imidazolidinones, where the ethyl and isopropanol groups impart specific thermal stability and lipophilicity to the final solvent [3].
Corrosive